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Introduction
Ethanimine (CH₃CHNH), a significant prebiotic molecule and a precursor to the amino acid

alanine via Strecker synthesis, has been detected in the interstellar medium (ISM), notably in

the Sagittarius B2 North (Sgr B2(N)) molecular cloud.[1][2] Its presence in these harsh

environments provides crucial insights into the complex organic chemistry that precedes the

origin of life. Understanding the formation pathways of ethanimine is fundamental to

astrochemical models and deepens our comprehension of how life's building blocks may

assemble in the cosmos. This technical guide synthesizes current research on the primary

formation routes of ethanimine in the ISM, detailing both gas-phase and grain-surface

chemical processes. It presents quantitative data, theoretical and experimental methodologies,

and visual representations of the key reaction pathways.

Core Formation Pathways
The formation of ethanimine in the interstellar medium is thought to occur through two primary

environments: the cold, diffuse gas phase and the surfaces of icy dust grains.[3][4] Both

mechanisms are crucial for explaining the observed abundances of this molecule.
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Gas-phase reactions are critical in the diffuse and translucent clouds of the ISM. These

reactions typically involve highly reactive species such as radicals and ions.

A prominent gas-phase formation route for ethanimine involves the reaction between the

amidogen radical (NH) and the ethyl radical (C₂H₅).[5][6] This reaction is very fast, approaching

the gas-kinetics limit.[6] However, the primary channel of this reaction leads to the formation of

methanimine (CH₂NH) and a methyl radical (CH₃), with only a smaller fraction (approximately

10-14%) yielding the E and Z isomers of ethanimine.[5][6]

The reaction proceeds as follows:

NH + C₂H₅ → E/Z-CH₃CHNH + H[5]

While this pathway contributes to the ethanimine budget, its lower branching ratio suggests

that other formation mechanisms are also at play.[6] The predicted E/Z isomer ratio from this

reaction is approximately 1.2 to 1.4, which is lower than the observed ratio of about 3 in Sgr

B2(N), indicating that gas-phase chemistry alone may not fully account for the observed isomer

abundances.[5][6]

Another proposed gas-phase pathway is the reaction between methylene (CH₂) and

methanimine (CH₂NH).[1][2] This radical-molecule reaction has been studied theoretically and

is considered a promising candidate for ethanimine formation.[1][2] Both the triplet (³B₁) and

singlet (¹A₁) states of methylene can react, with the singlet state reaction having a smaller

entrance barrier.[1][2] However, due to the much higher abundance of triplet methylene in the

ISM, the reaction involving CH₂(³B₁) is believed to be the more significant contributor to the

overall ethanimine abundance from this pathway.[1][2]

The reaction can be summarized as:

CH₂(³B₁/¹A₁) + CH₂NH → E/Z-CH₃CHNH[1][2]

This reaction is efficient in the gas phase for the formation of the E-isomer.[1][2]

Grain-Surface Synthesis
The surfaces of interstellar dust grains, typically coated with icy mantles of water, carbon

monoxide, and other volatile species, act as catalytic sites for the formation of complex organic
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molecules.[3][4][7]

A key proposed grain-surface formation route for ethanimine is the successive hydrogenation

of acetonitrile (CH₃CN).[8] Acetonitrile is a known interstellar molecule that can be formed from

radical reactions involving CH₃ and CN on icy grains.[9] Hydrogen atoms are highly abundant

on grain surfaces and can react with adsorbed species.[8][10] The hydrogenation of the nitrile

group (C≡N) in acetonitrile can lead to the formation of ethanimine.

The process is envisioned as a series of hydrogen atom additions:

CH₃CN + H → CH₃C=NH (intermediate radical) CH₃C=NH + H → CH₃CH=NH (ethanimine)

Further hydrogenation of ethanimine can lead to the formation of ethylamine (CH₃CH₂NH₂).

[11] Experimental studies on the hydrogenation of nitriles on ice surfaces under ultra-high

vacuum conditions are crucial for validating this pathway and determining its efficiency at low

temperatures.[8]

Quantitative Data
The following tables summarize the key quantitative data from theoretical and observational

studies of ethanimine formation.

Table 1: Calculated Reaction Energetics and Rate Coefficients for Gas-Phase Reactions
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Reaction
Barrier Height
(kcal/mol)

Enthalpy of
Formation
(ΔH) (kcal/mol)

Rate Constant
(cm³/s)

Reference(s)

CH₂(³B₁) +

CH₂NH → E-

CH₃CHNH (gas

phase)

- -104.982 4.937 x 10⁻¹¹ [2]

CH₂(¹A₁) +

CH₂NH → E-

CH₃CHNH (gas

phase)

small entrance

barrier
- more favorable [1][2]

NH + C₂H₅ → E-

CH₃CHNH + H
- - 8.25 x 10⁻¹² [5]

NH + C₂H₅ → Z-

CH₃CHNH + H
- - 2.75 x 10⁻¹² [5]

Note: Negative barrier height or lack of a value often indicates a barrierless reaction.

Table 2: Isomer Properties and Abundance Ratios

Property Value Reference(s)

Energy Difference (E- vs. Z-

ethanimine)

0.690 kcal/mol (E is more

stable)
[12]

Isomerization Barrier (E → Z)

in gas phase
24.598 kcal/mol [12]

Observed [E]/[Z] Ratio in Sgr

B2(N)
~3 [5][6]

Predicted [E]/[Z] Ratio (NH +

C₂H₅ reaction)
~1.2 - 1.4 [5][6]

Methodologies of Cited Theoretical Studies
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The study of ethanimine formation pathways in the ISM heavily relies on sophisticated

computational chemistry methods to model the extreme conditions of space that are difficult to

replicate in a laboratory.

Quantum Chemical Calculations
Density Functional Theory (DFT): A widely used method to investigate the electronic

structure of many-body systems. For the study of the CH₂ + CH₂NH reaction, the B2PLYPD

functional was used with the 6-311++G(2d,p) basis set.[1][2] This level of theory is employed

to optimize the geometries of reactants, transition states, and products, and to calculate their

energies.

Coupled-Cluster (CC) Theory: A high-accuracy quantum chemical method. For the NH +

C₂H₅ reaction, calculations were performed using coupled-cluster techniques that account

for single, double, and perturbative triple excitations (CCSD(T)) to obtain highly accurate

energies.[5]

Composite Schemes: To achieve even higher accuracy, composite methods that combine

results from different levels of theory and basis sets are used. For instance, the W1-F12 and

jun-Cheap schemes have been employed, which involve extrapolations to the complete

basis set limit and corrections for core-valence electron correlation.[5]

Kinetic Modeling
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate

the rate constants of unimolecular reactions from the properties of the potential energy

surface. It was used in conjunction with capture calculations to estimate the rate coefficients

and product branching ratios for the NH + C₂H₅ reaction.[6]

Phase Space Theory (PST): A statistical theory often used for barrierless reactions, providing

a useful reference for reactions that are close to the gas-kinetics limit.[5]

Master Equation (ME) Simulations: These simulations are used to model the pressure and

temperature dependence of reaction rates, which is particularly important for understanding

the chemistry in different interstellar environments.[13][14]
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The following diagrams illustrate the key proposed formation pathways for ethanimine in the

interstellar medium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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